Positional Isomerism Drives Key Physicochemical and Predicted ADME Differentiation
The ortho-substitution of the trifluoromethyl group in the target compound directly impacts its lipophilicity and predicted ADME profile compared to its positional isomers. While measured logP values are unavailable, the target compound’s ortho-CF3 group creates a distinct steric shield around the thiourea NH, which is predicted to reduce solvent exposure and potentially enhance membrane permeability compared to the meta-CF3 isomer (CAS 637325-45-2) [1][2]. Quantitative ADME predictions have not been published, but this class-level inference is critical for selecting the correct tool for cell-based assays .
| Evidence Dimension | Substituent Positional Effect on Predicted Lipophilicity and Steric Shielding |
|---|---|
| Target Compound Data | ortho-CF3 (CAS 436110-08-6); XLogP3-AA = 4.8 [3] |
| Comparator Or Baseline | meta-CF3 isomer (CAS 637325-45-2); XLogP3-AA not publicly reported |
| Quantified Difference | Unquantified steric and electronic difference; predicted to impact membrane permeability and metabolic stability |
| Conditions | In silico prediction (XLogP3); no experimental ADME data available |
Why This Matters
For cell-based screening, the exact substitution pattern is a primary determinant of intracellular concentration, making the choice between ortho- and meta-substituted analogs critical for data reproducibility and dose-response accuracy.
- [1] WO2016192657A1. (2016). Substituted piperazine compounds and methods of use and use thereof. Google Patents. View Source
- [2] Kuujia.com. (n.d.). Cas no 637325-45-2: 4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide. View Source
- [3] PubChem. (2025). Compound Summary for CID 1249008, 4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide. National Center for Biotechnology Information. View Source
